molecular formula C19H22N2O3S B2643076 N-(2,3-dimethylphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide CAS No. 899994-47-9

N-(2,3-dimethylphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide

Cat. No.: B2643076
CAS No.: 899994-47-9
M. Wt: 358.46
InChI Key: KYYAACTTZBFFSM-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)benzamide is a benzamide derivative featuring a 2,3-dimethylphenyl substituent on the amide nitrogen and a 1,1-dioxothiazinan moiety at the para position of the benzoyl group.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-14-6-5-7-18(15(14)2)20-19(22)16-8-10-17(11-9-16)21-12-3-4-13-25(21,23)24/h5-11H,3-4,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYAACTTZBFFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting 2,3-dimethylphenylamine with benzoyl chloride under basic conditions.

    Introduction of the Thiazinan Group: The thiazinan ring can be introduced through a cyclization reaction involving appropriate sulfur-containing reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazinan ring.

    Reduction: Reduction reactions could target the carbonyl groups in the benzamide structure.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-(2,3-dimethylphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide exhibit significant antimicrobial properties. For instance, derivatives of thiazine compounds have been evaluated for their effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Apergillus oryzae . The mechanism behind this activity is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

There is emerging evidence supporting the anticancer properties of thiazine derivatives. Compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have highlighted the potential of thiazine-based compounds in targeting specific cancer pathways .

Enzyme Inhibition

This compound may also act as an inhibitor for certain enzymes involved in disease processes. Research into enzyme inhibitors has revealed that modifications to the thiazine structure can enhance selectivity and potency against targets such as α-glucosidase and acetylcholinesterase, which are relevant in conditions like Type 2 diabetes and Alzheimer's disease .

Case Study 1: Antibacterial Screening

In a study evaluating various thiazine derivatives for antibacterial activity, this compound was tested against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a lead compound for new antibacterial agents .

Case Study 2: Anticancer Evaluation

Another case study focused on the anticancer effects of thiazine derivatives demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Driven Comparisons

Aromatic Ring Substitutions
  • In contrast, the 2,3-dimethylphenyl group in the target compound introduces steric bulk and lipophilicity, which may improve tissue penetration but reduce solubility.
Heterocyclic Moieties
  • Thiazinan-Dioxo vs. Thiazolidinone: The thiazinan-dioxo group in the target compound shares structural similarity with thiazolidinone derivatives (e.g., (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamides in ).
  • Triazole Derivatives : Compounds in (e.g., 1,2,4-triazoles ) exhibit tautomerism and diverse hydrogen-bonding patterns, whereas the thiazinan-dioxo group in the target compound provides a rigid sulfone motif, which could stabilize protein-ligand interactions via dipole-dipole interactions.
Characterization Techniques
  • Spectroscopy : IR and NMR data (e.g., absence of νC=O at 1663–1682 cm⁻¹ in triazoles vs. νC=S at 1247–1255 cm⁻¹ in thiazinan-dioxo systems) differentiate tautomeric and electronic properties.
  • Crystallography : X-ray analysis, as applied in for dihydrothiazol derivatives, could confirm the thiazinan-dioxo conformation and dimethylphenyl orientation .
Antimicrobial and Anticancer Potential
  • Benzimidazole-benzamide hybrids in demonstrate antimicrobial activity linked to the thioacetamido-benzimidazole moiety . The target compound’s thiazinan-dioxo group may similarly disrupt microbial cell membranes or enzyme function.
  • Compared to sulfentrazone (a sulfonamide herbicide in ), the dimethylphenyl group in the target compound might reduce phytotoxicity while retaining agrochemical efficacy.
Metabolic Stability
  • The dimethylphenyl group could slow oxidative metabolism (via cytochrome P450) compared to halogenated analogs (e.g., N-(2,4-dichlorophenyl) derivatives in ), enhancing half-life in vivo.

Tabulated Comparison of Key Features

Compound Class Key Substituents Heterocycle Biological Activity Key Reference
Target Compound 2,3-Dimethylphenyl 1,1-Dioxothiazinan Inferred antimicrobial
N-(2,4-Difluorophenyl)-Triazoles 2,4-Difluorophenyl 1,2,4-Triazole Antifungal
W1 (Benzimidazole-Benzamide) 2,4-Dinitrophenyl Benzimidazole-thioacetamide Anticancer
Sulfentrazone 2,4-Dichloro-5-triazolylphenyl Triazole-sulfonamide Herbicide

Biological Activity

N-(2,3-dimethylphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a synthetic compound belonging to the class of thiazine derivatives. Its unique structure suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H22N2O3S
  • Molecular Weight : 358.45 g/mol
  • CAS Number : 866144-56-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical processes.
  • Receptor Modulation : It may interact with cellular receptors to modulate signaling pathways.
  • Gene Expression Alteration : The compound could influence the expression of genes associated with disease pathways.

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:

Activity TypeDescription
Antitumor ActivityPotential inhibitory effects on cancer cell proliferation and metastasis.
Anti-inflammatoryReduction in inflammatory markers and mediators in vitro and in vivo.
AntimicrobialBroad-spectrum activity against various bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazine derivatives and their potential therapeutic applications:

  • Antitumor Studies :
    • A study demonstrated that thiazine derivatives significantly inhibited the growth of human cancer cell lines by inducing apoptosis (cell death) through mitochondrial pathways. The compound's structure was found to enhance its binding affinity to target proteins involved in cell survival .
  • Anti-inflammatory Effects :
    • Research indicated that similar compounds reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in animal models of inflammation. This suggests a potential role in treating inflammatory diseases .
  • Antimicrobial Activity :
    • A comparative study showed that thiazine derivatives exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes .

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